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molecular formula C9H9Cl2N3O2 B8292189 2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

Cat. No. B8292189
M. Wt: 262.09 g/mol
InChI Key: AFRMVMIBRGTWHZ-UHFFFAOYSA-N
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Patent
USRE036187

Procedure details

4,5-Dichloro-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]-pyrimidine (7b, 0.07 g) was covered with methanolic-ammonia (20 L) and heated in a sealed reaction vessel at 135° C. for 10 hours. The solvent was evaporated in vacuo to give a thick syrup. This syrup was subjected to column chromatography and elution of the silica gel column (20×3 cm) with 5% MeOH in CHCl3, which, after evaporation of the appropriate UV absorbing fractions, furnished colorless needles of 10, 0.04 g. (66.6%), mp 149°-150° C. 1H-NMR (DMSO-d6): δ8.14 (s, 1, C2--H), 7.56 (s, 1, C6--H), 6.92 (bs, 2, exchangeable with D2O, NH2), 5.49 (s, 1, N7--CH2) 4.64 (bs, 1, exchangeable with D2O, OH), 3.43 (m, 4, CH2): UVλmax nm (ε×104): (pH 7) 214 (2.5), 278 (1.3), (pH 1) 233 (2.8), 280 (1.3); (pH 11) 227 (1.4), 278 (1.3). Anal. Calcd. for C9H11N4O2Cl·1/4H2O: C, 43.73; H. 4.66; N, 22.67. Found: C, 43.87; H. 4.36; N. 22.23.
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
20 L
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[C:10]([Cl:11])=[CH:9][N:8]([CH2:12][O:13][CH2:14][CH2:15][OH:16])[C:4]=2[N:5]=[CH:6][N:7]=1.[NH3:17]>>[NH2:17][C:2]1[C:3]2[C:10]([Cl:11])=[CH:9][N:8]([CH2:12][O:13][CH2:14][CH2:15][OH:16])[C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.07 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2Cl)COCCO
Step Two
Name
Quantity
20 L
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a thick syrup
WASH
Type
WASH
Details
This syrup was subjected to column chromatography and elution of the silica gel column (20×3 cm) with 5% MeOH in CHCl3, which
CUSTOM
Type
CUSTOM
Details
after evaporation of the appropriate UV
CUSTOM
Type
CUSTOM
Details
absorbing fractions

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(N=CN1)N(C=C2Cl)COCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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